![molecular formula C14H22N2O3 B13875782 tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate](/img/structure/B13875782.png)
tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyamino group, and a phenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as 2-(hydroxyamino)-3-phenylpropylamine. The reaction is often carried out under mild conditions, using a base such as potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of various functionalized compounds and intermediates .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of novel pharmacophores and therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The phenylpropyl moiety can engage in hydrophobic interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the phenylpropyl group.
tert-Butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxypropyl group instead of a hydroxyamino group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Features a dihydroxypropyl group.
Uniqueness: tert-Butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate is unique due to the presence of both the hydroxyamino and phenylpropyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H22N2O3 |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)15-10-12(16-18)9-11-7-5-4-6-8-11/h4-8,12,16,18H,9-10H2,1-3H3,(H,15,17) |
Clé InChI |
DKINOFAHQOCPJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


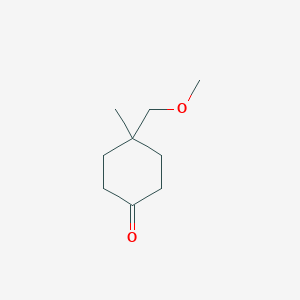
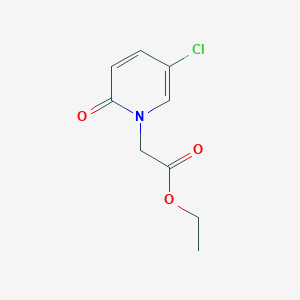
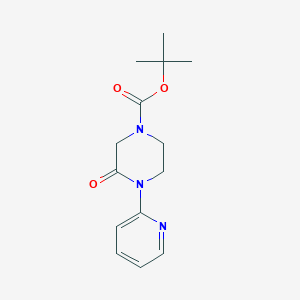
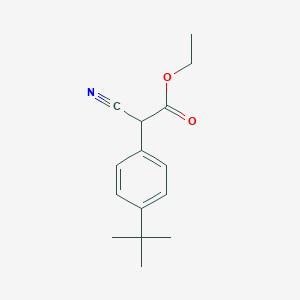

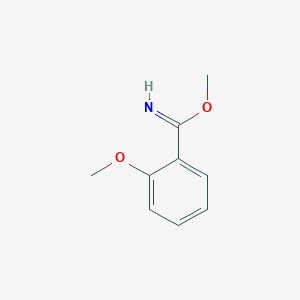
![4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline](/img/structure/B13875721.png)
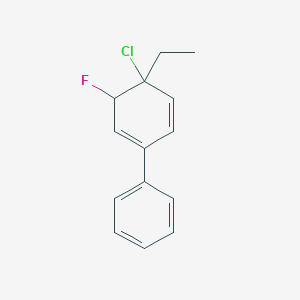
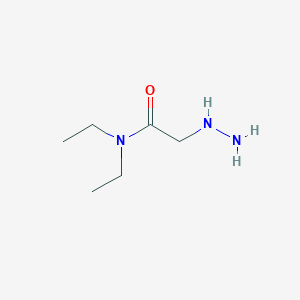

![3-Amino-6-(4-hydroxypiperidin-1-yl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13875763.png)

![4-amino-N-[6-methyl-1-(quinolin-5-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13875771.png)
![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine](/img/structure/B13875774.png)
